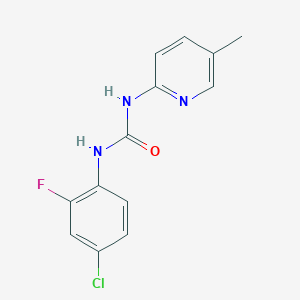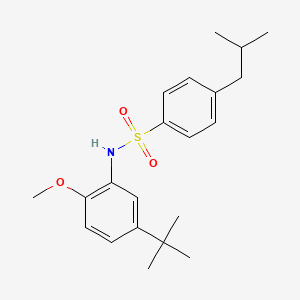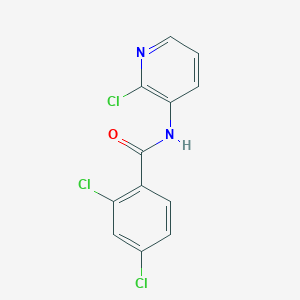
4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the field of scientific research. CPB is a benzamide derivative that has been shown to have potential therapeutic effects in various medical conditions.
Wirkmechanismus
The mechanism of action of 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide is not yet fully understood. However, it is believed that 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide exerts its therapeutic effects by modulating various signaling pathways in the body. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been shown to activate certain receptors in the brain that are involved in neuroprotection.
Biochemical and Physiological Effects
4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects in the body. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been demonstrated to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has also been shown to activate certain receptors in the brain, including the sigma-1 receptor, which is involved in neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide in lab experiments is that it has been extensively studied and has demonstrated potential therapeutic effects in various medical conditions. Additionally, 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been shown to have a relatively low toxicity profile. However, one of the limitations of using 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide. One direction is to further elucidate its mechanism of action, which will help to design more targeted experiments. Additionally, further research is needed to determine the optimal dosage and administration route for 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide in different medical conditions. Furthermore, it would be interesting to investigate the potential synergistic effects of 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide with other compounds in the treatment of various medical conditions. Finally, more research is needed to determine the long-term safety and efficacy of 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide in humans.
Conclusion
In conclusion, 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has demonstrated potential therapeutic effects in various medical conditions, including cancer, inflammation, and neurological disorders. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide exerts its therapeutic effects by modulating various signaling pathways in the body, although its mechanism of action is not yet fully understood. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions, including cancer, inflammation, and neurological disorders. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 4-(cyclopentyloxy)-N-(4-pyridinylmethyl)benzamide has also been demonstrated to have neuroprotective effects in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-13-14-9-11-19-12-10-14)15-5-7-17(8-6-15)22-16-3-1-2-4-16/h5-12,16H,1-4,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXNZISJFWISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4286888.png)
![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4286900.png)

![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286908.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
![4-allyl-3-[(3-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4286927.png)

![N-(3-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4286945.png)
![3-[(3-chlorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286954.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)
![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B4286982.png)